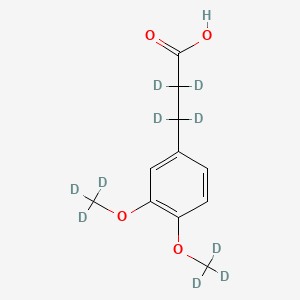

3-(3,4-Dimethoxyphenyl)propanoic acid-d10

説明

特性

IUPAC Name |

3-[3,4-bis(trideuteriomethoxy)phenyl]-2,2,3,3-tetradeuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)/i1D3,2D3,4D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKQWQTBCTDQM-DBFNBSHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C([2H])([2H])C([2H])([2H])C(=O)O)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

[1][2][3][4]

Introduction

3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (also known as Dihydroferulic acid dimethyl ether-d10) is a highly specialized, stable isotope-labeled analog of the bioactive metabolite 3-(3,4-dimethoxyphenyl)propanoic acid.[1][2][3][4][5]

In the context of drug metabolism and pharmacokinetics (DMPK), the non-deuterated parent compound is a significant metabolite derived from the breakdown of dietary polyphenols (such as ferulic acid and caffeic acid) by colonic microbiota. It has also gained attention in pharmaceutical research for its potential to induce

The d10 variant serves as a critical Internal Standard (IS) in bioanalytical assays. By incorporating ten deuterium atoms, this compound exhibits a distinct mass shift (+10 Da) compared to the analyte, allowing for precise quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without interference from the endogenous metabolite.

Chemical Identity & Physicochemical Properties[9][10][11][12][13]

Nomenclature and Identification[12]

-

IUPAC Name: 3-[3,4-Bis(trideuteromethoxy)phenyl]-2,2,3,3-tetradeuteropropanoic acid (Typical substitution pattern for d10).

-

Common Names: Dihydroferulic acid dimethyl ether-d10; 3,4-Dimethoxyhydrocinnamic acid-d10.

-

Catalog Number (Example): HY-Y1620S (MedChemExpress).

-

Chemical Formula:

-

Molecular Weight: ~220.29 g/mol (Parent: 210.23 g/mol ).

Physicochemical Profile

While the isotopic labeling alters the mass, the physicochemical properties largely mirror the parent compound, ensuring the IS co-elutes or elutes in close proximity to the analyte during chromatography.

| Property | Description / Value |

| Appearance | White to off-white solid powder. |

| Solubility | Soluble in DMSO (>50 mg/mL), Methanol, and Ethanol. Sparingly soluble in water (pH dependent). |

| pKa | ~4.5 (Carboxylic acid moiety). |

| LogP | ~1.6 – 1.9 (Lipophilic, retains well on C18 columns). |

| Hygroscopicity | Low, but storage in a desiccator is recommended to prevent isotopic exchange or degradation. |

Synthesis & Isotopic Purity

Synthetic Logic

The synthesis of the d10 variant typically involves a convergent approach using deuterated building blocks to ensure high isotopic incorporation (>98 atom % D). A common retrosynthetic pathway involves the condensation of 3,4-bis(trideuteromethoxy)benzaldehyde with a deuterated active methylene compound (like malonic acid-d4), followed by reduction.

DOT Diagram: Retrosynthetic Analysis

The following diagram illustrates the logical assembly of the d10 molecule from deuterated precursors.

Figure 1: Retrosynthetic logic for the construction of the d10-labeled standard. The combination of deuterated methoxy groups and a deuterated propyl chain achieves the +10 Da mass shift.

Isotopic Purity Requirements

For use as a quantitative internal standard, the material must meet strict criteria:

-

Chemical Purity: >98% (by HPLC/NMR).

-

Isotopic Enrichment: >98% deuterium incorporation.

-

Unlabeled Contribution (M+0): <0.5%. This is critical to prevent the IS from contributing a false signal to the analyte channel in MS analysis.

Applications in Drug Development (DMPK)

LC-MS/MS Internal Standard

The primary application of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is to normalize variations in sample preparation and ionization efficiency during the quantification of the parent metabolite in biological matrices (plasma, urine, feces).

Experimental Protocol: Quantification Workflow

-

Stock Preparation: Dissolve 1 mg of d10-standard in 1 mL DMSO to create a 1 mg/mL stock. Store at -20°C.

-

Working Solution: Dilute stock with 50% Methanol/Water to 1 µg/mL.

-

Sample Processing:

-

Aliquot 50 µL of plasma/bio-fluid.

-

Spike 10 µL of d10-Working Solution (IS).

-

Add 200 µL Acetonitrile (protein precipitation).

-

Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

-

Transfer supernatant to LC vial.

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

Analyte (Parent): m/z 209.1

165.1 (Loss of -

IS (d10): m/z 219.2

175.2 (Corresponding loss of

-

-

DOT Diagram: Bioanalytical Workflow

Figure 2: Standardized workflow for using the d10-isotope as an internal standard in bioanalysis.

Metabolic Stability & Kinetic Isotope Effect (KIE)

Researchers may also use the d10 variant to study the metabolic fate of the methoxy groups. The Deuterium Kinetic Isotope Effect (DKIE) can slow down O-demethylation rates (mediated by CYP450 enzymes), helping to identify rate-limiting steps in the metabolic clearance of the compound.

Handling & Stability

-

Storage: Long-term storage at -20°C is mandatory. The compound should be kept dry and protected from light.

-

Solution Stability: Stock solutions in DMSO are stable for up to 6 months at -20°C. Aqueous dilutions should be prepared fresh daily to avoid potential ester hydrolysis or bacterial growth (though the compound acts as a weak preservative itself).

-

Safety: Treat as a potentially bioactive chemical. Use standard PPE (gloves, lab coat, eye protection). The parent compound is a known skin and eye irritant.

References

3-(3,4-Dimethoxyphenyl)propanoic acid-d10 CAS number 1398065-72-9

An In-Depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (CAS 1398065-72-9) for Advanced Quantitative Analysis

Authored by a Senior Application Scientist

Foreword: The Pursuit of Analytical Certainty in Complex Biological Matrices

In the realm of drug development, clinical diagnostics, and metabolic research, the demand for unerring accuracy in quantitative analysis is absolute. The complexity of biological matrices presents a significant challenge, introducing variability from sample collection to final data acquisition. It is within this context that stable isotope-labeled internal standards have become the cornerstone of high-fidelity analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive technical overview of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, a deuterated internal standard designed for the precise quantification of its non-labeled analogue and related compounds. We will delve into the rationale behind its design, its practical application, and the nuanced interpretation of the data it helps to generate.

The Foundational Role of Deuterated Internal Standards in LC-MS

Before we explore the specifics of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, it is crucial to understand the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is chemically identical to the analyte of interest, with the exception that several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical physicochemical properties ensure they behave alike during sample preparation and analysis.[1]

The core advantages of using a deuterated internal standard include:

-

Correction for Sample Loss: Any loss of the analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard, thus preserving the analyte-to-internal standard ratio.[1]

-

Mitigation of Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer source. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.[1][2]

-

Improved Precision and Accuracy: By accounting for variability at multiple stages of the analytical workflow, deuterated internal standards significantly enhance the precision and accuracy of quantitative results.[3][4]

3-(3,4-Dimethoxyphenyl)propanoic Acid: The Analyte of Interest

3-(3,4-Dimethoxyphenyl)propanoic acid, also known as 3,4-dimethoxyhydrocinnamic acid, is a compound of significant biological interest. It is an orally active short-chain fatty acid that has been investigated for its potential to stimulate γ-globin gene expression, which is relevant for the treatment of β-hemoglobinopathies and other anemias.[5] Furthermore, it is a known metabolite of dietary polyphenols, and its presence in biological fluids can be indicative of gut microbiome activity and dietary intake.[6] Given its therapeutic potential and its role as a biomarker, the ability to accurately quantify this compound in complex biological matrices such as plasma and urine is of paramount importance.

Physicochemical Properties of 3-(3,4-Dimethoxyphenyl)propanoic Acid

| Property | Value | Source |

| CAS Number | 2107-70-2 | [7] |

| Molecular Formula | C11H14O4 | [8][9] |

| Molecular Weight | 210.23 g/mol | [9] |

| Melting Point | 96-97 °C | |

| Appearance | Solid |

These properties are essential for developing appropriate analytical methods, including the choice of solvents for extraction and chromatography.

3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (CAS 1398065-72-9): The Ideal Internal Standard

The "-d10" designation indicates that ten hydrogen atoms in the 3-(3,4-Dimethoxyphenyl)propanoic acid molecule have been replaced with deuterium. This high level of deuteration provides a significant mass shift, which is advantageous for preventing isotopic crosstalk with the analyte.

Rationale for Deuteration

The selection of a deuterated internal standard is a critical step in method development.[10] The goal is to create a molecule that behaves identically to the analyte during chromatography but is clearly distinguishable by the mass spectrometer. The ten-deuterium label in 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 offers a mass increase of 10 Da, which is more than sufficient to prevent any overlap between the isotopic clusters of the analyte and the internal standard.

Synthesis and Quality Control

The synthesis of deuterated internal standards is typically achieved through methods such as controlled hydrogen-deuterium exchange or de novo chemical synthesis.[3] For a compound like 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, a multi-step synthesis would likely be employed to ensure the precise location and number of deuterium atoms.

Crucially, the quality of the deuterated internal standard is paramount. Key quality control parameters include:

-

Isotopic Purity: The percentage of the deuterated compound relative to any remaining non-deuterated or partially deuterated species. An isotopic purity of ≥98% is generally required.[3]

-

Chemical Purity: The percentage of the deuterated compound relative to any other chemical impurities. A chemical purity of >99% is the standard.[3]

A certificate of analysis detailing these purity levels should always accompany the standard.

Application in a Bioanalytical Workflow

The primary application of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is as an internal standard for the quantification of 3-(3,4-Dimethoxyphenyl)propanoic acid in biological samples using LC-MS.

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow employing a deuterated internal standard.

Caption: Bioanalytical workflow using a deuterated internal standard.

Step-by-Step Experimental Protocol

This protocol provides a general framework. Specific parameters may need to be optimized for your particular application and instrumentation.

1. Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 3-(3,4-Dimethoxyphenyl)propanoic acid and 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 in a suitable organic solvent (e.g., methanol or acetonitrile). Store at -20°C or -80°C.[5]

2. Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the 3-(3,4-Dimethoxyphenyl)propanoic acid stock solution to prepare a series of calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Prepare at least three levels of QCs (low, medium, and high) in the same manner.

3. Sample Preparation:

-

Thaw biological samples, calibration standards, and QCs on ice.

-

To 100 µL of each sample, add 10 µL of the internal standard working solution (a dilution of the 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 stock solution).

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

3-(3,4-Dimethoxyphenyl)propanoic acid: Determine the precursor ion (e.g., [M-H]⁻ at m/z 209.1) and a suitable product ion.

-

3-(3,4-Dimethoxyphenyl)propanoic acid-d10: Determine the precursor ion (e.g., [M-H]⁻ at m/z 219.1) and a corresponding product ion.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Metabolic Fate of 3-(3,4-Dimethoxyphenyl)propanoic Acid

Understanding the metabolism of the analyte is crucial for interpreting pharmacokinetic data. The primary metabolic pathways for phenolic acids like 3-(3,4-Dimethoxyphenyl)propanoic acid are expected to involve demethylation and conjugation (glucuronidation and sulfation). The deuterated internal standard is expected to undergo the same metabolic transformations, which can be useful for identifying and quantifying metabolites.

The dihydroxy metabolite, 3-(3,4-dihydroxyphenyl)propanoic acid, is a known antioxidant.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. texilajournal.com [texilajournal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-(3,4-Dimethoxyphenyl)propionic acid(2107-70-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(3,4-Dimethoxyphenyl)-propionic acid [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]

A Technical Guide to 3-(3,4-Dimethoxyphenyl)propanoic acid-d10: Sourcing and Application in High-Precision Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, a crucial tool in modern analytical chemistry. We will explore its role as a stable isotope-labeled internal standard, detail its commercial availability, and provide insights into its application in high-precision quantitative analysis, particularly in the context of drug development and bioanalysis.

The Critical Role of Deuterated Internal Standards in Quantitative Mass Spectrometry

In the landscape of quantitative mass spectrometry, especially within the realms of bioanalysis and drug development, achieving the highest degree of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity. However, its reliability is heavily dependent on the effective management of analytical variability.[1] This is where deuterated internal standards, such as 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, play a pivotal role, being widely regarded as the gold standard for robust and reliable quantification.[1]

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard. Crucially, their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization.[1]

The core principle behind the use of these standards is Isotope Dilution Mass Spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte. Any loss of the analyte during sample handling or variations in ionization efficiency within the mass spectrometer will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

Commercial Sourcing of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

Identifying reliable commercial suppliers for specialized chemical reagents is a critical first step for any research endeavor. Below is a summary of a known supplier for 3-(3,4-Dimethoxyphenyl)propanoic acid-d10.

| Supplier | Product Name | Catalog Number | Notes |

| MedChemExpress | 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 | HY-Y1620S | Listed as "In-stock". This is the deuterium-labeled version of 3-(3,4-Dimethoxyphenyl)propanoic acid.[2][3][4] |

The Significance of the Non-Labeled Compound: 3-(3,4-Dimethoxyphenyl)propanoic acid

The non-labeled parent compound, 3-(3,4-Dimethoxyphenyl)propanoic acid (CAS No: 2107-70-2), is an orally active short-chain fatty acid (SCFA).[4][5] It has been investigated for its ability to stimulate γ-globin gene expression and in vivo erythropoiesis, with potential applications in the treatment of β-hemoglobinopathies and other anemias.[2][3][4] The availability of its deuterated analog allows for precise pharmacokinetic and metabolic studies of this potentially therapeutic compound.

Application in Bioanalytical Method Validation: A Workflow

The use of deuterated internal standards is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[6] A typical workflow for the quantitative analysis of a target analyte (in this case, the non-labeled 3-(3,4-Dimethoxyphenyl)propanoic acid) in a biological matrix (e.g., plasma) using its deuterated internal standard is outlined below.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Step-by-Step Experimental Protocol Outline

The following provides a generalized, step-by-step methodology for the development and validation of a bioanalytical method using 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 as an internal standard.

1. Preparation of Stock and Working Solutions:

- Prepare a stock solution of the analyte (3-(3,4-Dimethoxyphenyl)propanoic acid) and the internal standard (3-(3,4-Dimethoxyphenyl)propanoic acid-d10) in a suitable organic solvent (e.g., methanol or DMSO).

- Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

- Prepare a working solution of the internal standard at a fixed concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

- Spike a blank biological matrix (e.g., human plasma) with the analyte working solutions to create a calibration curve with a range of concentrations.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Extraction:

- To an aliquot of the calibration standards, QCs, and unknown samples, add the internal standard working solution.

- Perform a sample extraction procedure to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

4. LC-MS/MS Analysis:

- Inject the extracted samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

- Develop a chromatographic method to achieve good separation of the analyte from matrix components.

- Optimize the mass spectrometer settings to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.

5. Data Analysis and Quantification:

- Integrate the peak areas of the analyte and the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

- Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

6. Method Validation:

- Validate the method according to regulatory guidelines (e.g., ICH M10) for parameters such as selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[7]

The Underlying Principles of High-Precision Quantification

The use of a stable isotope-labeled internal standard like 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is considered the gold standard because it effectively mitigates several sources of error inherent in LC-MS/MS analysis:

-

Extraction Efficiency: Any loss of the analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the deuterated internal standard, thus keeping their ratio constant.

-

Matrix Effects: Co-eluting endogenous components in the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the deuterated internal standard has virtually identical physicochemical properties, it experiences the same matrix effects, allowing for accurate normalization.

-

Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer response are compensated for by the consistent ratio of the analyte to the internal standard.

This approach of using a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical chemistry, enabling the generation of high-quality, reliable data essential for drug development and clinical research.

References

-

MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link]

-

Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

-

Semantic Scholar. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. [Link]

-

Pharmaffiliates. CAS No : 2107-70-2 | Product Name : 3-(3,4-Dimethoxyphenyl)propanoic Acid. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. [Link]

-

National Center for Biotechnology Information. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

-

International Council for Harmonisation. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

-

Genetika Science. Toronto Research Chemicals (TRC). [Link]

-

ChemBuyersGuide.com, Inc. Toronto Research Chemicals. [Link]

-

bio-scientific.com. Toronto Research Chemicals. [Link]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-(3,4-Dimethoxyphenyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. database.ich.org [database.ich.org]

Navigating the Isotopic Landscape: A Technical Guide to 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10. As a deuterated analogue of the orally active short-chain fatty acid, this compound is of significant interest for its potential to influence γ-globin gene expression and in vivo erythropoiesis.[1][2] The strategic replacement of hydrogen with deuterium atoms can significantly alter a compound's metabolic fate, often leading to an improved pharmacokinetic profile, a critical consideration in drug development.[3] This document synthesizes available safety data for the parent compound with the specialized handling requirements for isotopically labeled molecules to ensure both scientific integrity and user safety.

Compound Identification and Properties

| Property | Data | Source(s) |

| Chemical Name | 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 | N/A |

| Synonyms | 3,4-Dimethoxyhydrocinnamic acid-d10 | |

| Molecular Formula | C₁₁H₄D₁₀O₄ | [4] |

| Molecular Weight | 220.3 (approx.) | [5][6] |

| CAS Number | 2107-70-2 (non-deuterated) | [4][5] |

| Appearance | Very slightly beige to white solid, powder, or crystals | [5][7][8] |

| Melting Point | 94-101 °C (non-deuterated) | [8] |

| Solubility | Soluble in aprotic organic solvents like methanol and acetonitrile | [9] |

Note: Physical properties are based on the non-deuterated analogue and may vary slightly for the d10 version.

Hazard Identification and Safety Precautions

The toxicological properties of 3-(3,4-Dimethoxyphenyl)propanoic acid have not been fully investigated.[5][10] Therefore, it should be handled with the care afforded to all research chemicals with unknown toxicological profiles. Based on available data for the non-deuterated form, the primary hazards are:

-

Eye Irritation: May cause serious eye irritation.[11][12][13]

-

Respiratory Tract Irritation: May cause respiratory tract irritation if inhaled as dust.[5][12][13]

-

Ingestion: May cause irritation of the digestive tract.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

Caption: Required PPE for handling the compound.

Engineering Controls

-

Ventilation: Use with adequate ventilation. A certified chemical fume hood should be used when handling significant quantities or when generating dust.[5]

-

Eye Wash Stations: Ensure easy access to emergency eye wash stations.[11]

-

Safety Showers: A safety shower should be readily available.

First Aid Measures

In the event of exposure, follow these protocols and seek immediate medical attention.[7]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5][7] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[5][7] |

Handling and Storage: Preserving Isotopic Integrity

Deuterated compounds require specific handling and storage procedures to prevent isotopic dilution via hydrogen-deuterium (H-D) exchange.

Handling Protocol

Objective: To handle 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 while minimizing exposure and preventing isotopic contamination.

Materials:

-

3-(3,4-Dimethoxyphenyl)propanoic acid-d10

-

Appropriate PPE (see section 2.1)

-

Inert gas source (dry nitrogen or argon)

-

Schlenk line or glove box (recommended)

-

Aprotic solvent (e.g., methanol, acetonitrile)[9]

-

Analytical balance

-

Spatula and weighing paper

-

Appropriately labeled storage vials (amber glass recommended)

Procedure:

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture.[9]

-

Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture, which can lead to H-D exchange.[3][14][15]

-

Weighing: Tare a clean, dry weighing paper on the analytical balance. Carefully transfer the desired amount of the compound using a clean spatula.

-

Dissolution (if applicable): If preparing a solution, add the weighed compound to a volumetric flask. Dissolve in a high-purity aprotic solvent.

-

Transfer: Transfer the solid or solution to a clearly labeled, airtight container for storage.

-

Cleanup: Clean all equipment thoroughly after use. Dispose of any waste according to institutional and local guidelines.

-

Handwashing: Wash hands thoroughly after handling, even if gloves were worn.[5][10]

Storage Conditions

Proper storage is crucial for maintaining the compound's chemical and isotopic purity.

Caption: Optimal storage conditions for the compound.

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Use extinguishing media appropriate for the surrounding environment, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][10] Firefighters should wear self-contained breathing apparatus and full protective gear.[10] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[5][10]

-

Accidental Release: For small spills, sweep up the material, taking care to minimize dust generation, and place it in a suitable container for disposal.[10] Ensure adequate ventilation during cleanup.[10]

Stability and Reactivity

-

Stability: The compound is stable under normal temperatures and pressures.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5][10]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[5]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[10]

Application in Research

3-(3,4-Dimethoxyphenyl)propanoic acid and its derivatives are primarily investigated for their biological activity. The non-deuterated form has been used in screening for compounds that can induce γ-globin gene expression and stimulate erythropoiesis in vivo.[1] This makes it a compound of interest for research into β-hemoglobinopathies and other anemias.[1][2] The deuterated version, 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, is an invaluable tool in these studies, particularly for:

-

Metabolic Studies: Tracking the metabolic fate of the parent compound.

-

Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles with greater accuracy by using it as an internal standard in mass spectrometry-based bioanalysis.

-

Mechanism of Action Studies: Elucidating the biological pathways through which the compound exerts its effects.

The use of deuterated compounds is a cornerstone of modern drug discovery, allowing for clearer and more precise analysis in techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.[15][16]

References

- BenchChem. (2025).

- ChemicalBook. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid(2107-70-2).

- TCI EUROPE N.V. (2024, December 17). 3-Amino-3-(3,4-dimethoxyphenyl)

- Labinsights. (2025, February 19).

- Isotope Science / Alfa Chemistry. (2024, December 30).

- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

- UCHEM. (2025, August 28).

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-(3,4-Dimethoxyphenyl)propionic acid.

- MedChemExpress. (n.d.). 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 | Stable Isotope.

- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-(3,4-Dimethoxyphenyl)propionic acid.

- Sigma-Aldrich. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid 99%.

- CymitQuimica. (n.d.). 3-(3,4-Dimethoxyphenyl)propanoic acid.

- Fisher Scientific. (2025, December 23). SAFETY DATA SHEET - 3-(3,4-Dihydroxyphenyl)propionic acid.

- PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid.

- Metasci. (n.d.). Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid.

- NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid.

- Ambeed. (n.d.). 3-(3,4-Dimethoxyphenyl)propanoic acid.

- Thermo Fisher Scientific. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid, 98%.

- PubMed. (n.d.). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity].

- Thermo Fisher Scientific. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid, 98% Safety and Handling.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-(3,4-Dimethoxyphenyl)propanoic acid | Benzene Compounds | Ambeed.com [ambeed.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-(3,4-Dimethoxyphenyl)-propionic acid [webbook.nist.gov]

- 5. 3-(3,4-Dimethoxyphenyl)propionic acid(2107-70-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 3-(3,4-Dimethoxyphenyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 3-(3,4-Dimethoxyphenyl)propionic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sds.metasci.ca [sds.metasci.ca]

- 13. 3-(3,4-Dimethoxyphenyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. labinsights.nl [labinsights.nl]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. myuchem.com [myuchem.com]

Technical Guide: 1H NMR Characterization of 3-(3,4-Dimethoxyphenyl)propanoic Acid

Executive Summary

This technical guide provides a rigorous framework for the Nuclear Magnetic Resonance (NMR) characterization of 3-(3,4-Dimethoxyphenyl)propanoic acid (also known as Dihydroferulic Acid).[1] As a key metabolite of ferulic acid and a versatile intermediate in the synthesis of isoquinoline alkaloids and pharmaceuticals (e.g., Verapamil precursors), accurate structural validation of this molecule is critical in drug development pipelines.[1]

This document moves beyond simple peak listing. It establishes a self-validating analytical workflow , linking spectral features directly to molecular geometry and electronic environments.[1] It addresses solvent-dependent behaviors (CDCl₃ vs. DMSO-d₆) and provides specific acquisition parameters to ensure quantitative accuracy.

Structural Analysis & Assignment Strategy

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.[1] The integration ratio for a pure sample is 6:2:2:3:1 (Methoxy :

Molecular Numbering & Logic

The assignment logic follows the electronegativity and resonance effects inherent in the structure.[1]

Figure 1: Assignment logic flow separating the molecule into distinct chemical shift zones.[1]

Chemical Shift Data (Reference Table)

The following values represent the standard shifts observed at 300–500 MHz.

| Position | Group | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ | Multiplicity | Interpretation | |

| Acid | -COOH | ~11.0 - 12.0 | 12.10 | Broad Singlet | - | Exchangeable; often invisible in CDCl₃ if trace water is present.[1] |

| Ar-H | Ar-H (5) | 6.79 | 6.83 | Doublet (d) | 8.0 | Ortho coupling to H-6.[1] |

| Ar-H | Ar-H (2) | 6.74 | 6.78 | Doublet (d) | 2.0 | Meta coupling to H-6.[1] |

| Ar-H | Ar-H (6) | 6.72 | 6.68 | dd | 8.0, 2.0 | Ortho to H-5, Meta to H-2.[1] |

| OMe | -OCH₃ | 3.86, 3.85 | 3.71, 3.70 | Singlets (s) | - | Two distinct or overlapping singlets depending on resolution.[1] |

| Benzylic | 2.89 | 2.76 | Triplet (t) | 7.6 | Deshielded by aromatic ring.[1] | |

| Acid-adj | 2.64 | 2.48 | Triplet (t) | 7.6 | Shielded relative to benzylic.[1] |

Critical Insight: In CDCl₃, the two methoxy signals often overlap into a single 6-proton singlet.[1] In DMSO-d₆, the solvent polarity often resolves them into two distinct 3-proton singlets.[1]

Experimental Protocol: The Self-Validating System

To ensure the spectrum is not just "a picture" but a quantitative data point, follow this protocol. This workflow minimizes relaxation artifacts and maximizes resolution.

Sample Preparation[1]

-

Mass: Weigh 10–15 mg of sample.

-

Solvent: 0.6 mL of CDCl₃ (99.8% D) or DMSO-d₆.

-

Tube: High-precision 5mm NMR tube (Class A or B). Do not use chipped tubes as they ruin shimming.[1]

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Spectral Width (SW): 14–16 ppm (to capture the acid peak).[1]

-

Relaxation Delay (D1): Wait at least 5 seconds.

-

Scans (NS): 16 or 32 (sufficient for 10mg sample).[1]

-

Temperature: 298 K (25°C).[1]

Workflow Diagram

Figure 2: Step-by-step acquisition workflow ensuring quantitative integrity.[1]

Data Interpretation & Troubleshooting

The "Roof Effect" Validation

The aliphatic chain (

-

Observation: You should see two triplets.

-

Validation: Look for the "roof effect" (slanting).[1] The inner lines of the triplets (closer to each other) should be slightly taller than the outer lines.[1] This confirms the protons are coupled to each other.[1] If they are perfectly symmetrical triplets, check if your field strength is high enough to treat them as first-order.[1]

The Aromatic ABX System

The aromatic region (6.6–6.9 ppm) is diagnostic.[1]

-

H-5 (d, J=8Hz): This proton has one ortho neighbor (H-6).[1] It appears as a clean doublet.[1][2]

-

H-2 (d, J=2Hz): This proton has one meta neighbor (H-6).[1] It appears as a sharp doublet (often looks like a singlet at low resolution).[1]

-

H-6 (dd, J=8, 2Hz): This proton couples to both.[1]

-

Troubleshooting: If the aromatic region is a messy multiplet, your shim is poor, or you have paramagnetic impurities.[1]

Common Impurities

-

Water: ~1.56 ppm in CDCl₃; ~3.33 ppm in DMSO-d₆.[1]

-

Residual Solvent: CHCl₃ singlet at 7.26 ppm; DMSO quintet at 2.50 ppm.[1]

References

-

National Institute of Standards and Technology (NIST). (2023).[1] 3-(3,4-Dimethoxyphenyl)propionic acid Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

Biological Magnetic Resonance Data Bank (BMRB). (2023).[1] Metabolite: Dihydroferulic acid. [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Used for solvent impurity validation).[1] [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

Authored for Researchers, Scientists, and Drug Development Professionals

In modern bioanalysis, particularly within pharmacokinetic (PK) and drug metabolism studies, the integrity of every data point is paramount. The accuracy of these studies hinges on the precise quantification of analytes, often accomplished using liquid chromatography-mass spectrometry (LC-MS).[1][2] The bedrock of reliable quantification is the use of a stable, isotopically labeled internal standard (SIL-IS).[1][2] 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 serves as the SIL-IS for its non-labeled, or "light," analogue, a compound of interest in various research contexts.[3]

This guide provides an in-depth deconstruction of the Certificate of Analysis (CoA) for 3-(3,4-Dimethoxyphenyl)propanoic acid-d10. We will move beyond a superficial reading of the document to understand the causality behind the analytical tests performed, empowering you to critically evaluate and confidently utilize this crucial reagent in your research. A CoA is more than a datasheet; it is a legally and scientifically binding document that ensures the identity, purity, and quality of a reference standard, forming a cornerstone of auditable and reproducible science.[4][5]

Deconstructing the Certificate of Analysis: A Multi-faceted Quality Assessment

A Certificate of Analysis for a deuterated standard is a comprehensive document detailing the rigorous testing performed to confirm its quality.[6][7] It provides the user with the necessary data to ensure the material is fit for its intended purpose.[5] Let's explore the critical sections of a typical CoA for 3-(3,4-Dimethoxyphenyl)propanoic acid-d10.

Identity and Structural Confirmation

Before assessing purity or concentration, the fundamental identity of the material must be unequivocally confirmed. The CoA will report data from multiple spectroscopic techniques to provide orthogonal verification of the chemical structure and the successful incorporation of deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for structural elucidation.[8]

-

¹H-NMR (Proton NMR) is used to confirm the overall molecular structure. In a highly deuterated compound like the d10 analogue, the proton signals corresponding to the deuterated positions will be significantly diminished or absent. This disappearance of signals is a primary indicator of successful deuterium incorporation.[8]

-

²H-NMR (Deuterium NMR) directly observes the deuterium nuclei, confirming their presence and location on the molecule.[8]

-

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. For 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, the observed molecular weight should correspond to the theoretical mass, which is increased by the mass of ten deuterium atoms minus the mass of ten hydrogen atoms. High-resolution mass spectrometry (HRMS) is often employed to provide a highly accurate mass measurement, further solidifying the compound's identity.[9][10]

Purity Assessment: Chemical and Isotopic

Purity is a two-dimensional concept for a deuterated standard: chemical purity and isotopic purity (also known as isotopic enrichment). Both are critical for accurate quantification.

-

Chemical Purity : This value represents the percentage of the material that is the specified compound, irrespective of its isotopic composition. It is typically determined by:

-

High-Performance Liquid Chromatography (HPLC) : This is the most common method for assessing the chemical purity of non-volatile organic compounds. The compound is passed through a chromatographic column, and a detector (usually UV) measures the analyte's response. The purity is calculated as the area of the main peak relative to the total area of all observed peaks.

-

-

Isotopic Purity/Enrichment : This is arguably the most critical parameter for a SIL-IS. It defines the percentage of the material that is the fully deuterated d10 species versus partially deuterated (d1, d2...d9) or unlabeled (d0) versions.[11]

-

Mass Spectrometry (MS) is the definitive technique for this measurement.[9][12][13] By analyzing the ion cluster of the molecule, the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition) can be determined. High isotopic enrichment (typically ≥98%) is essential to prevent signal interference from the internal standard contributing to the analyte's signal channel.[11]

-

Quantitative Analysis

The CoA must provide a precise concentration or purity value that is traceable to a recognized standard, often from institutions like the National Institute of Standards and Technology (NIST).[14]

-

Quantitative NMR (qNMR) : This powerful technique has become a primary method for certifying reference materials.[15][16][17] Unlike chromatography, which relies on the response factor of a detector, the NMR signal area is directly proportional to the number of nuclei.[15] By adding a known amount of a certified internal standard to a sample of the analyte, the purity of the analyte can be calculated with high accuracy and traceability.[14]

-

Mass Balance : This traditional approach involves determining the purity by subtracting the sum of all identified impurities (e.g., water content by Karl Fischer titration, residual solvents by headspace GC-MS, non-volatile residues) from 100%.[15]

The following table summarizes the key analytical data you would expect to find on a CoA for this compound.

| Parameter | Typical Method | Specification | Purpose |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure | Confirms the correct molecule has been synthesized. |

| Chemical Purity | HPLC-UV | ≥ 98.0% | Ensures the absence of chemical impurities that could interfere with the analysis. |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98% d10 | Minimizes isotopic crossover and ensures the standard does not contribute to the analyte signal.[11] |

| Purity (Assay) | qNMR or Mass Balance | Reported with uncertainty | Provides a traceable, accurate value for preparing stock solutions and standards.[16] |

| Residual Solvents | Headspace GC-MS | Per USP <467> | Quantifies any remaining solvents from the synthesis process. |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Determines the amount of water present, which is crucial for accurate weighing. |

Practical Application: From CoA to Confident Quantification

The information on the Certificate of Analysis is not merely for record-keeping; it is essential for the accurate preparation of stock solutions and subsequent calibration curves and quality control (QC) samples. The workflow diagram below illustrates the central role of the CoA in a typical bioanalytical setting.

Caption: Workflow from CoA review to final sample quantification.

Protocol: Preparation of Internal Standard Stock and Working Solutions

This protocol outlines the critical steps for preparing accurate solutions using the information derived from the CoA.

Objective: To prepare a 1.0 mg/mL stock solution and a 100 ng/mL working solution of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10.

Materials:

-

3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (with CoA)

-

Analytical balance

-

Class A volumetric flasks (e.g., 10 mL, 50 mL)

-

Calibrated pipettes

-

HPLC-grade methanol

Procedure:

-

Review the CoA:

-

Note the Purity (Assay) value (e.g., 99.5%).

-

Note the Water Content (e.g., 0.2%).

-

Confirm storage conditions (e.g., 2-8°C, protect from light).

-

-

Calculate the Corrected Mass:

-

The material as-is is not 100% pure. To obtain 10.0 mg of the active compound, you must weigh out a slightly larger amount.

-

Correction Factor = Purity x (1 - Water Content) = 0.995 x (1 - 0.002) = 0.993

-

Mass to Weigh = Desired Mass / Correction Factor = 10.0 mg / 0.993 = 10.07 mg

-

-

Prepare the Stock Solution (1.0 mg/mL):

-

Accurately weigh approximately 10.07 mg of the standard onto a weigh boat. Record the exact weight.

-

Carefully transfer the powder to a 10 mL Class A volumetric flask.

-

Rinse the weigh boat with methanol into the flask to ensure a quantitative transfer.

-

Add methanol to approximately 80% of the volume, sonicate briefly to dissolve, then allow to return to room temperature.

-

Bring the flask to the final volume with methanol and invert 15-20 times to ensure homogeneity.

-

Calculate the exact concentration based on the actual weight. For example, if 10.09 mg was weighed, the concentration is (10.09 mg * 0.993) / 10.0 mL = 1.002 mg/mL.

-

-

Prepare the Working Solution (100 ng/mL):

-

Perform serial dilutions from the stock solution. For example, pipette 100 µL of the 1.002 mg/mL stock into a 10 mL volumetric flask and dilute to volume with 50:50 methanol:water to create a 10.02 µg/mL intermediate solution.

-

Pipette 100 µL of the 10.02 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with the final mobile phase or a suitable solvent to yield a 100.2 ng/mL working solution. This is the solution that will be added to every sample.[1]

-

Conclusion: The CoA as a Pillar of Scientific Integrity

The Certificate of Analysis for a deuterated internal standard like 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is more than a simple quality check. It is a foundational document that underpins the accuracy, reproducibility, and validity of quantitative bioanalytical data.[18][19] As Senior Application Scientists, we recognize that meticulous attention to the details within the CoA—from structural identity to isotopic enrichment and quantitative purity—is a non-negotiable step in generating high-quality, defensible results. By understanding the analytical science behind the numbers and integrating this information into a rigorous laboratory workflow, researchers can ensure that their internal standard is a steadfast ally, not a source of variability, in the quest for precise and reliable scientific discovery.[2]

References

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

-

Miwa, H., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available from: [Link]

-

Vogeser, M., & Seger, C. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available from: [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

-

Merck KGaA. (2023, December 8). Certified reference materials for quantitative NMR. Separation Science. Available from: [Link]

-

van Eyk, J. E., et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry. ACS Publications. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

-

NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]

-

Artizan Biosciences. (2024, May 22). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]

-

JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. AWS. Available from: [Link]

-

Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available from: [Link]

-

LabAlley. (2025, November 4). Complete Guide to Reading Chemical COAs (Certificate Analysis). Available from: [Link]

-

Global CRO Council for Bioanalysis. (2019). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Available from: [Link]

-

Wikipedia. Isotope-ratio mass spectrometry. Available from: [Link]

-

Global CRO Council for Bioanalysis (GCC). (2021, April 13). Recommendations for the Content and Management of Certificates of Analysis for Reference Standards from the GCC for Bioanalysis. Taylor & Francis Online. Available from: [Link]

-

PharmaRegulatory.in. (2025, December 17). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available from: [Link]

-

CRM LABSTANDARD. 3-(3,4-Dimethoxyphenyl)propionic acid. Available from: [Link]

-

Pharmaffiliates. CAS No : 2107-70-2 | Product Name : 3-(3,4-Dimethoxyphenyl)propanoic Acid. Available from: [Link]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. 3-(3,4-Dimethoxyphenyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 4. alliancechemical.com [alliancechemical.com]

- 5. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 6. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. almacgroup.com [almacgroup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 17. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 18. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 19. nebiolab.com [nebiolab.com]

Methodological & Application

Application Notes and Protocols: A Guide to LC-MS/MS Quantification Using Deuterated Internal Standards

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the realms of pharmaceutical development, clinical research, and toxicology, the ability to accurately and precisely quantify endogenous and exogenous compounds in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2] However, the journey from a raw biological sample to a reliable quantitative result is fraught with potential variability.[3][4] Ion suppression, sample preparation losses, and instrument drift are just a few of the factors that can compromise data integrity.[5][6]

This is where the principle of isotope dilution mass spectrometry (IDMS) and the use of deuterated internal standards become indispensable.[7][8][9] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle mass change allows the mass spectrometer to distinguish it from the native analyte, yet its near-identical physicochemical properties ensure it behaves in a virtually identical manner throughout the entire analytical workflow—from extraction to ionization.[1][5][10] By adding a known concentration of the deuterated standard to every sample, calibrator, and quality control (QC) at the earliest stage, it serves as a robust internal reference, compensating for variations that occur during the analytical process.[3][11][12] The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, a method that significantly enhances accuracy, precision, and overall method reliability.[3][11]

This guide provides a comprehensive framework for developing, implementing, and validating a robust LC-MS/MS protocol using deuterated internal standards, grounded in both fundamental principles and field-proven best practices.

The "Why": Causality Behind Experimental Choices

Why Deuterated Standards are the Gold Standard

The superiority of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, over structural analogs lies in its ability to co-elute with the analyte and experience the same matrix effects.[3] Matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix—are a major source of imprecision in LC-MS/MS. Because the deuterated standard and the analyte have nearly identical retention times and ionization efficiencies, any impact from the matrix affects both compounds proportionally.[3] This ensures that the analyte-to-internal standard ratio remains constant, providing a true measure of the analyte's concentration, even in the presence of significant ion suppression.[4]

Selecting the Optimal Deuterated Internal Standard: Key Considerations

Choosing the right deuterated internal standard is a critical first step that directly impacts data quality.

-

Degree and Position of Deuteration: A mass difference of at least 3 to 4 Daltons (Da) is recommended to minimize crosstalk between the analyte and the internal standard.[3] The placement of deuterium atoms is equally crucial; they should be on chemically stable positions of the molecule, such as aliphatic or aromatic carbons, to prevent back-exchange with hydrogen atoms from the solvent.[6] Avoid labeling easily exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[6]

-

Isotopic Purity: The isotopic enrichment of the deuterated standard should be as high as possible, ideally ≥98%.[10] This minimizes the contribution of any unlabeled analyte present in the internal standard solution to the overall analyte signal, which is particularly important for accurately measuring low concentrations.

-

Co-elution: Ideally, the deuterated standard should co-elute perfectly with the unlabeled analyte.[5][6] A significant shift in retention time, sometimes observed with extensive deuteration, can lead to differential matrix effects and compromise the accuracy of the quantification.[3]

A Self-Validating System: The Experimental Workflow

A well-designed LC-MS/MS protocol is a self-validating system. The inclusion of calibration standards and quality control samples at multiple levels allows for the continuous monitoring of the method's performance.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

Protein precipitation is a fast and simple technique suitable for high-protein matrices like plasma or serum.[13]

Objective: To remove the bulk of proteins from the sample, which can interfere with the analysis.

Materials:

-

Biological sample (e.g., 100 µL human plasma)

-

Deuterated Internal Standard Working Solution

-

Precipitating Agent (e.g., ice-cold acetonitrile containing 0.1% formic acid)

-

Centrifuge capable of 4°C and >10,000 x g

-

Vortex mixer

-

96-well collection plates or microcentrifuge tubes

Procedure:

-

Aliquot 100 µL of each sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Deuterated Internal Standard Working Solution to every tube except for the "double blank" (matrix sample with no analyte or IS). Vortex briefly (2-3 seconds). Causality: Spiking the IS early ensures it undergoes the exact same extraction losses as the analyte.[6][12]

-

Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or new tubes.

-

The sample is now ready for injection into the LC-MS/MS system. A solvent evaporation and reconstitution step can be added to increase concentration if needed.[14]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[1][13]

Objective: To selectively extract the analyte and internal standard from the aqueous biological matrix into an organic phase.

Materials:

-

Biological sample (e.g., 100 µL human plasma)

-

Deuterated Internal Standard Working Solution

-

Buffering agent (if pH adjustment is needed)

-

Extraction Solvent (e.g., Methyl-tert-butyl ether (MTBE))

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

To 100 µL of plasma sample, add 20 µL of the deuterated internal standard working solution.[1] Vortex briefly.

-

If necessary, add a buffering agent to adjust the pH and ensure the analyte is in a neutral state for efficient extraction.[1]

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved. The sample is now ready for analysis.

Data Presentation and Analysis

LC-MS/MS Instrumentation and Parameters

Quantitative analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.[1][15]

| Parameter | Typical Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for a wide range of small molecules.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for eluting analytes from the reversed-phase column. |

| Flow Rate | 0.4 - 0.6 mL/min | A typical flow rate for analytical scale columns providing good efficiency. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Chosen based on the chemical properties of the analyte to achieve optimal ionization. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring a specific precursor-to-product ion transition.[1] |

Example MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte (e.g., Drug X) | 455.3 | 289.1 | 25 |

| Deuterated IS (Drug X-d4) | 459.3 | 293.1 | 25 |

Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the deuterated internal standard in all samples, calibrators, and QCs.

-

Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for each injection.

-

Calibration Curve Construction: Plot the peak area ratio of the calibration standards against their known concentrations. Apply a linear regression with 1/x² weighting.

-

Quantification: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Authoritative Grounding & Method Validation

The entire analytical method must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[16][17][18] Validation ensures the method is fit for its intended purpose.[2]

Key Validation Parameters:

| Parameter | Acceptance Criteria (Typical for Small Molecules) |

| Calibration Curve | ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) > 0.99.[17] |

| Accuracy & Precision | For QCs, the mean concentration should be within ±15% of nominal (±20% at LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |

| Matrix Effect | The matrix factor should be consistent across different sources of the biological matrix. The EMA provides specific guidance on how this should be evaluated.[16] |

| Stability | Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage). |

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative LC-MS/MS analysis, providing an unparalleled ability to correct for analytical variability.[1][19] Their use, integrated within a carefully designed and rigorously validated protocol, is essential for generating the high-quality, reliable, and defensible data required in regulated environments. By understanding the principles behind each step—from standard selection to sample preparation and data analysis—researchers can harness the full power of this technique to achieve the highest levels of accuracy and precision.

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.

- Wang, M. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots.

- Lambda Therapeutic Research. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.

- Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.

- Fiveable. (2025, August 15). Principles of mass spectrometry | Isotope Geochemistry Class Notes.

- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.

- National Center for Biotechnology Information. (n.d.). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.

- International Atomic Energy Agency. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).

- Wikipedia. (n.d.). Isotope dilution.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- Journal of Analytical Atomic Spectrometry. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.

- Bioanalysis Zone. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.

- Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.

- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- International Journal of Research and Analytical Reviews. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- PTB.de. (n.d.). Isotope Dilution Mass Spectrometry.

- Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.

- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.

- Chromatography Forum. (2006, January 15). Internal Standards in LC-MS and LC-MS/MS.

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

- U.S. Food and Drug Administration. (2019, October 17). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sisu.ut.ee [sisu.ut.ee]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. nebiolab.com [nebiolab.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. youtube.com [youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. Isotope dilution - Wikipedia [en.wikipedia.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 12. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 13. spectroscopyeurope.com [spectroscopyeurope.com]

- 14. organomation.com [organomation.com]

- 15. fda.gov [fda.gov]

- 16. elearning.unite.it [elearning.unite.it]

- 17. resolvemass.ca [resolvemass.ca]

- 18. bioanalysisforum.jp [bioanalysisforum.jp]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Quantitative Analysis of Vanillylmandelic Acid (VMA) in Human Urine by Isotope Dilution LC-MS/MS

Abstract

This application note provides a comprehensive and robust protocol for the quantitative analysis of Vanillylmandelic Acid (VMA) in human urine using a stable isotope-labeled deuterated internal standard (VMA-d3) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). VMA is a critical biomarker for the diagnosis and monitoring of neuroblastoma and other catecholamine-secreting tumors.[1][2][3][4] The use of a deuterated internal standard is fundamental to this high-precision method, as it effectively compensates for sample matrix effects, variations in sample recovery during preparation, and fluctuations in instrument response, ensuring the highest degree of accuracy and reliability.[5][6][7] This guide is intended for researchers, clinical scientists, and drug development professionals who require a validated, high-throughput method for VMA quantification.

Introduction: The Clinical Significance of VMA

Vanillylmandelic acid (VMA) is the principal terminal metabolite of the catecholamines epinephrine and norepinephrine. In clinical practice, the measurement of urinary VMA is a cornerstone for the diagnosis and therapeutic monitoring of neuroblastomas, the most common extracranial solid tumor in children.[3][8] Elevated levels of VMA are also associated with other neuroendocrine tumors such as pheochromocytomas and paragangliomas.[1][2] Accurate and precise quantification of VMA is therefore paramount for clinical decision-making.

Traditional methods for VMA analysis, such as spectrophotometry or HPLC with electrochemical detection, can be susceptible to interferences from diet and medications and may lack the specificity required for complex biological matrices.[3][9] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior sensitivity and specificity.[3][10] The coupling of LC-MS/MS with the isotope dilution technique represents the pinnacle of analytical rigor for this application.

Principles of the Isotope Dilution Method

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that provides highly accurate and precise quantification by using an isotopically enriched version of the analyte as an internal standard (IS).[5][7][11] In this protocol, a known concentration of deuterated VMA (VMA-d3) is added to each urine sample at the very beginning of the sample preparation process.

Causality of Experimental Choice: VMA-d3 is chemically identical to the endogenous VMA and thus exhibits the same behavior during extraction, chromatography, and ionization.[12] However, it is mass-shifted due to the presence of deuterium atoms, allowing the mass spectrometer to distinguish it from the native analyte. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Therefore, by measuring the ratio of the signal from the endogenous VMA to the signal from the VMA-d3, we can accurately calculate the initial concentration of VMA in the sample, effectively nullifying the impact of matrix effects and recovery inconsistencies.[5][6][12]

Caption: Figure 1: Isotope Dilution Workflow.

Materials and Reagents

-

Standards: Vanillylmandelic Acid (VMA) and 4-hydroxy-3-methoxy-d3-mandelic acid (VMA-d3) certified reference standards (Sigma-Aldrich or equivalent).[13]

-

Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and formic acid (Fisher Scientific or equivalent).[13]

-

Water: Ultra-pure water (18.2 MΩ·cm), obtained from a Milli-Q system or equivalent.[13]

-

Urine Samples: 24-hour urine collections are preferred to account for diurnal variations.[1][2][14] Samples should be collected in containers with an acid preservative (e.g., HCl or acetic acid) to ensure analyte stability.[14][15]

-

Laboratory Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, 96-well plates (optional, for high-throughput).

Experimental Protocols

Patient Preparation and Sample Collection

To ensure the integrity of the results, patient preparation is critical.

-